12-Hydroxyeicosapentaenoic acid
12-Hydroxyeicosapentaenoic acid
(±)12-HEPE is produced by non-enzymatic oxidation of EPA. It contains equal amounts of 12(S)-HEPE and 12(R)-HEPE. The biological activity of (±)12-HEPE is likely mediated by one of the individual isomers, most commonly the 12(S) isomer in mammalian systems. 12-HEPE inhibits platelet aggregation with the same potency as 12-HETE, exhibiting IC50 values of 24 and 25 µM, respectively. These compounds are also equipotent as inhibitors of U46619-induced contraction of rat aorta (IC50s = 8.6-8.8 µM).
(+/-)-12-hepe belongs to the class of organic compounds known as hydroxyeicosapentaenoic acids. These are eicosanoic acids with an attached hydroxyl group and five CC double bonds. Thus, (+/-)-12-hepe is considered to be an eicosanoid lipid molecule (+/-)-12-hepe is considered to be a practically insoluble (in water) and relatively neutral molecule (+/-)-12-hepe has been detected in multiple biofluids, such as blood and urine. Within the cell, (+/-)-12-hepe is primarily located in the membrane (predicted from logP) and cytoplasm.
(+/-)-12-hepe belongs to the class of organic compounds known as hydroxyeicosapentaenoic acids. These are eicosanoic acids with an attached hydroxyl group and five CC double bonds. Thus, (+/-)-12-hepe is considered to be an eicosanoid lipid molecule (+/-)-12-hepe is considered to be a practically insoluble (in water) and relatively neutral molecule (+/-)-12-hepe has been detected in multiple biofluids, such as blood and urine. Within the cell, (+/-)-12-hepe is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
81187-21-5
VCID:
VC21227761
InChI:
InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23)/b4-3-,9-7-,11-8-,13-10-,17-14+
SMILES:
CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O
Molecular Formula:
C20H30O3
Molecular Weight:
318.4 g/mol
12-Hydroxyeicosapentaenoic acid
CAS No.: 81187-21-5
Cat. No.: VC21227761
Molecular Formula: C20H30O3
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (±)12-HEPE is produced by non-enzymatic oxidation of EPA. It contains equal amounts of 12(S)-HEPE and 12(R)-HEPE. The biological activity of (±)12-HEPE is likely mediated by one of the individual isomers, most commonly the 12(S) isomer in mammalian systems. 12-HEPE inhibits platelet aggregation with the same potency as 12-HETE, exhibiting IC50 values of 24 and 25 µM, respectively. These compounds are also equipotent as inhibitors of U46619-induced contraction of rat aorta (IC50s = 8.6-8.8 µM). (+/-)-12-hepe belongs to the class of organic compounds known as hydroxyeicosapentaenoic acids. These are eicosanoic acids with an attached hydroxyl group and five CC double bonds. Thus, (+/-)-12-hepe is considered to be an eicosanoid lipid molecule (+/-)-12-hepe is considered to be a practically insoluble (in water) and relatively neutral molecule (+/-)-12-hepe has been detected in multiple biofluids, such as blood and urine. Within the cell, (+/-)-12-hepe is primarily located in the membrane (predicted from logP) and cytoplasm. |
|---|---|
| CAS No. | 81187-21-5 |
| Molecular Formula | C20H30O3 |
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | (5Z,8Z,10E,14Z,17Z)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid |
| Standard InChI | InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23)/b4-3-,9-7-,11-8-,13-10-,17-14+ |
| Standard InChI Key | MCRJLMXYVFDXLS-QGQBRVLBSA-N |
| Isomeric SMILES | CC/C=C\C/C=C\CC(/C=C/C=C\C/C=C\CCCC(=O)O)O |
| SMILES | CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O |
| Canonical SMILES | CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator